![molecular formula C18H17N3O2 B5552977 2-{4-[(4-methoxyphenyl)amino]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5552977.png)

2-{4-[(4-methoxyphenyl)amino]-6-methyl-2-pyrimidinyl}phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

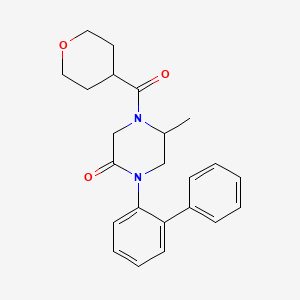

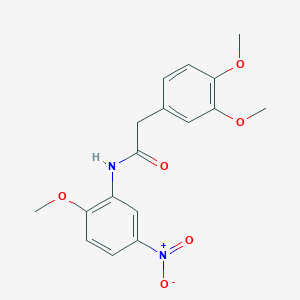

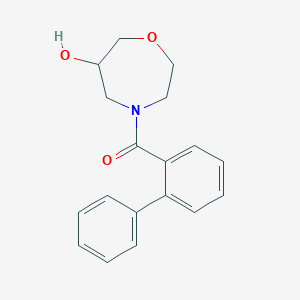

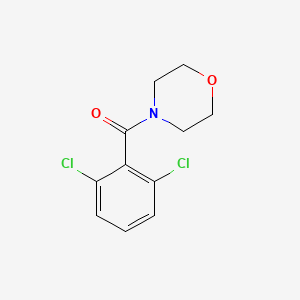

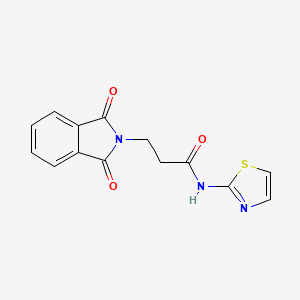

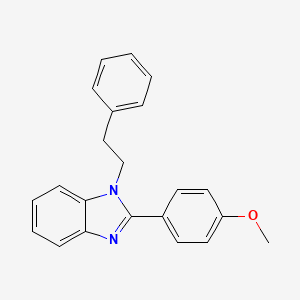

"2-{4-[(4-methoxyphenyl)amino]-6-methyl-2-pyrimidinyl}phenol" is a compound synthesized via Schiff bases reduction route and has been the subject of various studies due to its interesting chemical and physical properties. This compound is part of a broader family of compounds known for their potential in synthesizing azo dyes and dithiocarbamate, as well as exhibiting interesting molecular structures and interactions (Ajibade & Andrew, 2021).

Synthesis Analysis

The synthesis of this compound and its related structures often involves Schiff bases reduction. Specifically, the molecular structures of this compound have been synthesized and reported, showcasing the presence of asymmetric units and interactions such as hydrogen bonding (Ajibade & Andrew, 2021).

Molecular Structure Analysis

The molecular structure of "2-{4-[(4-methoxyphenyl)amino]-6-methyl-2-pyrimidinyl}phenol" and its derivatives exhibit features like intermolecular hydrogen bonding and secondary intermolecular interactions. These interactions stabilize the molecular structure and are crucial in determining the compound's properties (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

This compound is involved in the formation of PhIP in mixtures of phenylalanine, creatinine, and other compounds, where its behavior as a carbonyl or free radical scavenger is influenced by its structure (Hidalgo, Navarro, & Zamora, 2018). Additionally, pyridopyrimidinones, a class of compounds including derivatives of this molecule, display significant antioxidant properties, indicating the chemical reactivity of these structures (La Motta et al., 2007).

Physical Properties Analysis

The physical properties, such as crystal structure and vibrational frequencies, of this compound and its derivatives have been extensively studied. The compound's geometry in the ground state has been characterized using methods like density functional theory, revealing important details about its physical nature (Alaşalvar et al., 2014).

Chemical Properties Analysis

The compound's chemical properties, particularly its role in the formation of other compounds and its reaction behavior, have been a subject of research. Its participation in reactions leading to the formation of PhIP and its properties as a scavenger have been highlighted in studies (Hidalgo, Navarro, & Zamora, 2018). Additionally, its antioxidative properties are significant, as shown in the study of pyridopyrimidinones (La Motta et al., 2007).

Scientific Research Applications

Aldose Reductase Inhibition and Antioxidant Activity

The compound and its derivatives, specifically pyrido[1,2-a]pyrimidin-4-one derivatives, have been studied for their aldose reductase inhibitory activity and antioxidant properties. These compounds exhibit activity in the micromolar/submicromolar range, with certain structural modifications enhancing inhibitory potency. Their significant antioxidant properties are especially pronounced in catechol derivatives, suggesting potential applications in managing oxidative stress-related disorders (C. La Motta et al., 2007).

Anticancer Potential

Research has been conducted to evaluate the anticancer activity of similar compounds, particularly in the context of breast cancer cells. For instance, the compound 2-methoxy-4-((4-methoxyphenilimino)methyl)-phenol, a Schiff base synthesized from vanillin and p-anisidine, has been tested against T47D breast cancer cells. Although it showed weak activity, this opens a pathway for further exploration of related compounds in cancer research (L. Sukria et al., 2020).

Interaction with Zinc Complexes

The spin interaction of zinc complexes involving similar compounds has been studied, revealing insights into the molecular behavior of these compounds when interacting with metals. This research provides valuable information for applications in fields like material science and coordination chemistry (M. Orio et al., 2010).

Anti-corrosive Properties

Studies have also explored the anti-corrosive characteristics of derivatives of these compounds, particularly in the context of protecting metals like steel in acidic environments. The findings suggest potential applications in industrial settings where corrosion resistance is crucial (Sanjoy Satpati et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-12-11-17(20-13-7-9-14(23-2)10-8-13)21-18(19-12)15-5-3-4-6-16(15)22/h3-11,22H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOYGPRHMUTZTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=CC=C2O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-methoxyphenyl)-N-[3-(2-pyridinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5552899.png)

![N-cyclopropyl-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5552926.png)

![1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine](/img/structure/B5552940.png)

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B5552944.png)

![3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B5552951.png)

![5-butyl-4-ethyl-2-{2-oxo-2-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5552971.png)

![2-[(5-cyano-2,4'-bipyridin-6-yl)thio]-N-cyclopropylacetamide](/img/structure/B5553004.png)

![methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate](/img/structure/B5553012.png)